4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE
Description
4-{5H,6H-Imidazo[2,1-B][1,3]Thiazol-3-Yl}Aniline is a heterocyclic compound featuring a partially hydrogenated imidazo[2,1-b][1,3]thiazole core substituted at the 3-position with an aniline group. The 5H,6H designation indicates dihydro saturation at the 5,6-positions of the fused ring system.
Structure
3D Structure
Properties
IUPAC Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXFMOERPVENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Foundations
The target compound features an aniline moiety linked to an imidazo[2,1-b]thiazole core, a bicyclic system comprising fused imidazole and thiazole rings. The synthesis typically involves two critical phases:
- Construction of the imidazo[2,1-b]thiazole scaffold.
- Introduction of the 4-aminophenyl group at the 3-position of the heterocycle.
Mechanistic studies reveal that the imidazo[2,1-b]thiazole ring forms via nucleophilic substitution or cyclocondensation reactions, often involving α-haloketones and 2-aminothiazoles. The 4-aminophenyl group is introduced through Suzuki coupling, Ullmann reactions, or direct alkylation, depending on the substituent’s electronic properties.
Classical Cyclization Strategies
α-Haloketone-Mediated Cyclization
A widely adopted method involves reacting 2-aminothiazoles with α-haloketones under reflux conditions. For example:
- Step 1 : Synthesis of 2-chloro-1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethanone by Friedel-Crafts acylation.
- Step 2 : Alkylation of ethyl 2-aminothiazole-5-carboxylate with the α-haloketone, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole core.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol, 2-propanol |
| Temperature | Reflux (78–100°C) |
| Catalyst | None required |
| Yield | 68–82% |
This method’s limitation lies in the stoichiometric use of halogenated intermediates, necessitating purification via column chromatography.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation enhances reaction kinetics and reduces byproduct formation. A notable protocol employs:
- Reactants : 2-Aminothiazole derivatives and α-bromoacetophenones.
- Catalyst : Phosphoric acid supported on alumina (H₃PO₄/Al₂O₃).
- Conditions : 300 W irradiation for 15–20 minutes, yielding 75–89% of the imidazo[2,1-b]thiazole scaffold.
Advantages :
- Elimination of solvents reduces environmental impact.
- Reaction time decreases from hours to minutes.
Functionalization of the Imidazo[2,1-b]Thiazole Core
Introduction of the 4-Aminophenyl Group
Post-cyclization functionalization is achieved through:
Ullmann Coupling
Copper-catalyzed coupling between 3-bromoimidazo[2,1-b]thiazole and 4-aminophenylboronic acid:
- Catalyst : CuI (10 mol%).
- Ligand : 1,10-Phenanthroline.
- Base : K₃PO₄.
- Solvent : DMF at 110°C for 24 hours.
Direct Alkylation
Reacting 3-chloromethylimidazo[2,1-b]thiazole with 4-nitroaniline, followed by nitro-group reduction:
- Reduction Agent : H₂/Pd-C in ethanol.
- Yield : 58% after two steps.
Catalytic Innovations
Analytical Characterization
Critical data for verifying the target compound’s structure:
Spectroscopic Data :
- ¹H NMR (CDCl₃) : δ 7.93–7.88 (m, 2H, aromatic), δ 6.11 (d, J = 8.24 Hz, 1H, NH₂), δ 5.97 (s, 2H, dioxolane).
- HRMS : m/z 642.18898 [M + H]⁺.
Chromatographic Purity :
- Silica gel column chromatography with hexane/ethyl acetate (7:3) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions: 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in pathogens. In anticancer research, the compound can induce apoptosis by interacting with DNA or disrupting key signaling pathways . Molecular docking studies have shown that the compound can bind to various protein targets, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b][1,3]Thiazole Derivatives
Nitro-Substituted Derivatives ()
Compounds such as 2-(4-bromophenyl)-7-chloro-3-nitroimidazo[2,1-b][1,3]benzothiazole (43a) and 6-(4-bromophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole (43b) share the imidazothiazole core but differ in substituents:
- Substituent Effects: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating -NH₂ group in the target compound. This difference influences melting points (e.g., 43a: 256.4–257.1°C vs. unreported for the target) and solubility .
- Synthetic Routes: Nitration requires harsh conditions (HNO₃/CH₃COOH, 6–30 hours), whereas the target compound’s synthesis likely involves coupling or substitution reactions under milder conditions .
Acetic Acid Derivative ()
(5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid replaces the aniline group with a carboxylic acid:
Aniline-Substituted Heterocycles ()
4-(1H-Imidazol-1-yl)Aniline and 4-(1H-pyrrol-1-yl)Aniline feature simpler heterocycles (imidazole or pyrrole) instead of fused imidazothiazole:
Trifluoromethyl and Chlorophenyl Derivatives ()
N-([6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene)-4-(trifluoromethyl)aniline includes a Schiff base linkage and electron-withdrawing groups (-Cl, -CF₃):
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Complexity : Nitro derivatives () require multi-step nitration, while aniline analogs may leverage Buchwald-Hartwig coupling or Ullmann reactions .
- Biological Relevance : Nitro groups in 43a–d correlate with antimicrobial activity, whereas the target’s -NH₂ group could modulate kinase inhibition or DNA intercalation .
- Solubility and Bioavailability : The acetic acid derivative () is more polar than the target compound, suggesting divergent pharmacokinetic profiles .
Biological Activity
The compound 4-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}aniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step organic reactions. One common method is the condensation of appropriate thiazole and imidazole precursors under acidic or basic conditions. The compound in focus can be synthesized through various methodologies, including microwave-assisted synthesis which enhances yield and purity.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. A study evaluated a series of these compounds against various bacterial strains, demonstrating significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as for select derivatives .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5d | 6.25 | Anti-tubercular |
| 5l | 12.5 | Anti-tubercular |
Anticancer Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their anticancer properties. One study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from to , indicating promising potential for cancer treatment .
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound 9 | Bcl-2 Jurkat cells | 1.61 |
| Compound 10 | A-431 cells | 1.98 |
| Compound X | U251 glioblastoma cells | <10 |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory activity of these compounds has been demonstrated through inhibition studies against cyclooxygenase enzymes (COX-1 and COX-2). One specific derivative showed higher COX-2 inhibition compared to diclofenac, a common anti-inflammatory drug .
Case Studies
Several case studies have been published that emphasize the therapeutic potential of imidazo[2,1-b][1,3]thiazole derivatives:
- Anti-tuberculosis Study : A series of compounds were synthesized and screened for activity against Mycobacterium tuberculosis . Seven compounds showed significant activity with low toxicity towards normal cell lines.
- Cytotoxicity Evaluation : Compounds were tested on various cancer cell lines including breast and lung cancer cells. The results indicated that modifications in the thiazole ring significantly influenced cytotoxicity.
- Antimicrobial Screening : In vitro studies evaluated the effectiveness against both Gram-positive and Gram-negative bacteria, highlighting a broad spectrum of antimicrobial activity.
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}aniline?
Answer:
The compound is typically synthesized via condensation reactions. A general protocol involves refluxing 2-aminothiazol-4(5H)-one derivatives with aldehydes (e.g., 3-formyl-indole-2-carboxylic acid) in acetic acid with sodium acetate as a catalyst. For example:
- Step 1: Combine 2-aminothiazol-4(5H)-one (1.0 equiv) and sodium acetate (1.0 equiv) in acetic acid.
- Step 2: Add 3-formyl-1H-indole-2-carboxylate (1.1 equiv) and reflux for 3–5 hours.
- Step 3: Purify by filtration and recrystallization (DMF/acetic acid) .
Alternative methods include multi-component reactions in water with aryl glyoxals and thiadiazol-amines under green chemistry conditions .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Key analytical techniques include:
- NMR Spectroscopy: Confirm aromatic proton environments (e.g., imidazo-thiazole and aniline NH2 groups).
- HPLC-MS: Assess purity and molecular weight.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if crystalline).
- FT-IR: Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹).
Comparative studies with structurally similar compounds (e.g., tert-butyl piperazine derivatives) can validate assignments .
Advanced: What strategies resolve contradictions in reported biological activities of imidazo-thiazole derivatives?
Answer:
Discrepancies in bioactivity (e.g., variable IC50 values) may arise from:
- Structural Modifications: Substituents on the aniline or thiazole ring alter target affinity. For instance, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced cytotoxicity due to lipophilicity .
- Assay Conditions: Variations in cell lines (e.g., MCF-7 vs. HCT-116) or enzyme isoforms (e.g., CA II vs. CA IX).
- Solution Stability: Degradation under storage (e.g., hydrolysis of ester groups).
To address contradictions, replicate assays under standardized conditions and perform structure-activity relationship (SAR) studies .
Advanced: How can molecular docking guide the design of derivatives targeting SIRT1 or carbonic anhydrase II?
Answer:
- Target Selection: Prioritize enzymes with established roles in disease (e.g., SIRT1 in aging, CA II in glaucoma).
- Docking Workflow:
- Prepare protein structures (PDB: 4KXQ for SIRT1; 1CA2 for CA II).
- Optimize ligand geometry (DFT calculations for charge distribution).
- Use AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Key Interactions:
Advanced: What synthetic modifications enhance bioavailability while retaining activity?
Answer:
- Solubility: Introduce polar groups (e.g., sulfonate or piperazine) at the aniline para-position.
- Metabolic Stability: Replace ester linkages (e.g., ethyl esters) with amides or heterocycles.
- Permeability: Fluorinate aromatic rings to improve logP (e.g., 4-fluorophenyl analogs).
For example, tert-butyl piperazine derivatives show improved solubility (logS = -3.2 vs. -4.8 for parent compounds) without compromising SIRT1 activation .
Advanced: How do structural variations in related compounds (e.g., imidazo[2,1-b]thiazole vs. benzothiazole) impact activity?
Answer:
- Imidazo-Thiazole Core: Enhances π-stacking with hydrophobic enzyme pockets (e.g., tubulin binding in anticancer studies).
- Benzothiazole Analogs: Lower potency due to reduced hydrogen-bonding capacity (e.g., IC50 = 12 µM vs. 5 µM for imidazo-thiazole derivatives).
A comparative SAR study showed that the imidazo-thiazole scaffold increases cytotoxicity by 40% in breast cancer models .
Basic: What are common pitfalls in synthesizing imidazo-thiazole derivatives?
Answer:
- Side Reactions: Over-condensation leading to dimerization (mitigate by controlling stoichiometry).
- Low Yields: Poor solubility of intermediates (use DMF/EtOH mixtures).
- Purification Challenges: Co-elution of byproducts (optimize column chromatography with CH2Cl2:MeOH gradients).
Yields typically range from 20–30% but can reach 50% with microwave-assisted synthesis .
Advanced: How can QSAR models predict the therapeutic potential of new derivatives?
Answer:
- Descriptor Selection: Use topological (e.g., Wiener index), electronic (HOMO/LUMO gaps), and steric parameters (molar refractivity).
- Model Validation: Apply leave-one-out cross-validation (R² > 0.7) and external test sets.
For example, a QSAR model for CA II inhibitors achieved a predictive R² of 0.85 using partial least squares regression .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Anticancer: MTT assay on HeLa or MCF-7 cells (48–72 hr exposure).
- Antimicrobial: Broth microdilution (MIC against S. aureus or C. albicans).
- Enzyme Inhibition: Fluorescence-based assays (e.g., CA II inhibition using 4-nitrophenyl acetate).
Dose-response curves (IC50) and selectivity indices (e.g., SI = IC50_normal_cell / IC50_cancer_cell) are critical .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Groups (e.g., NO2): Activate the aniline ring for nucleophilic substitution (e.g., SNAr with aryl halides).
- Electron-Donating Groups (e.g., OMe): Facilitate Buchwald-Hartwig amination (Pd catalysis).
DFT studies show that para-methoxy groups reduce reaction energy barriers by 15 kcal/mol in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
